
Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate is a compound that belongs to the class of 1,2,4-triazines, which are heterocyclic compounds containing a triazine ring as a core structure. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,2,4-triazine derivatives typically involves multi-step reactions with various yields. For instance, the synthesis of ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate was achieved through a three-step reaction with an overall yield of 43% . Similarly, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involved the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods often involve cyclization steps and the use of various reagents to achieve the desired triazine core.
Molecular Structure Analysis
The molecular structure of triazine derivatives is often characterized using spectroscopic methods such as FTIR, NMR, and sometimes X-ray diffraction. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by X-ray diffraction and further investigated using DFT quantum chemical methods . These analyses provide detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecular geometry and potential reactive sites of the molecule.
Chemical Reactions Analysis
1,2,4-triazine derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. An example is the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, which involves an ANRORC rearrangement followed by N-formylation . These reactions are often sensitive to the reaction conditions and can lead to a variety of products depending on the substituents present on the triazine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of electronegative atoms and hydrogen atoms in specific positions can lead to the formation of hydrogen bonds, as indicated by MEP and Mulliken population analysis . These properties are important for the solubility, stability, and reactivity of the compounds. Additionally, the regioselectivity of synthesis methods, as seen in the preparation of ethyl 1,2,4-triazine-5-carboxylates, highlights the importance of reaction conditions in determining the physical properties of the final product .
科学的研究の応用
Chemical Synthesis and Mechanism
- The reaction mechanisms involving similar triazine compounds have been a subject of study. For instance, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates have been shown to undergo ANRORC rearrangement, leading to various triazine derivatives, as explored in a study by Ledenyova et al. (2018) (Ledenyova et al., 2018).
Biological Activities and Applications
- Compounds containing the 1,2,4-triazine structure have been evaluated for various biological activities. For example, Başoğlu et al. (2013) synthesized compounds related to the ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate and assessed their antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate activities (Başoğlu et al., 2013).
Structural and Synthesis Studies
- The synthesis and structural characterization of similar compounds have been investigated. For instance, Lil (2015) synthesized a novel compound closely related to the ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate and characterized its structure (Lil, 2015).
Antitumor Activity
- Triazine derivatives have been evaluated for their potential antitumor activities. Gomha et al. (2017) synthesized a novel triazolo[4,3-a]pyrimidine derivative and assessed its antitumor activities, indicating high potency against human lung and hepatocellular carcinoma cell lines (Gomha et al., 2017).
特性
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-thiomorpholin-4-yl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-23-17(22)14-16(21-8-10-24-11-9-21)18-15(20-19-14)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFAKRVNGUFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylphenyl)-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)
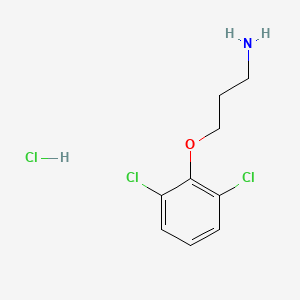
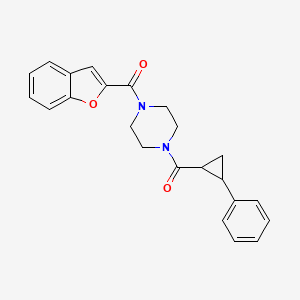
![1-[3-Nitro-4-({2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}amino)phenyl]-1-ethanone](/img/structure/B3014148.png)


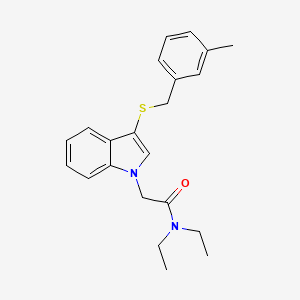
![2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B3014156.png)
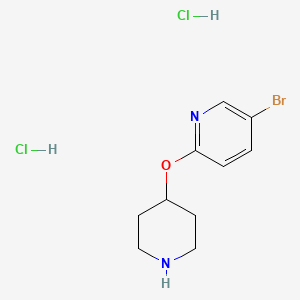
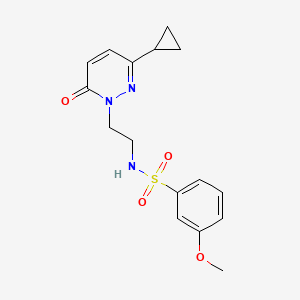
![4-(6-hydroxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B3014161.png)
![N-[2-(5-Methylpyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B3014162.png)

![3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B3014165.png)